L-796449
CAS No.: 194608-80-5
Cat. No.: VC0532281
Molecular Formula: C28H27ClO4S
Molecular Weight: 495.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 194608-80-5 |
|---|---|
| Molecular Formula | C28H27ClO4S |
| Molecular Weight | 495.0 g/mol |
| IUPAC Name | 2-[3-chloro-4-[3-[(3-phenyl-7-propyl-1-benzofuran-6-yl)oxy]propylsulfanyl]phenyl]acetic acid |
| Standard InChI | InChI=1S/C28H27ClO4S/c1-2-7-22-25(12-11-21-23(18-33-28(21)22)20-8-4-3-5-9-20)32-14-6-15-34-26-13-10-19(16-24(26)29)17-27(30)31/h3-5,8-13,16,18H,2,6-7,14-15,17H2,1H3,(H,30,31) |
| Standard InChI Key | KAPDPGZDHUCILF-UHFFFAOYSA-N |
| SMILES | CCCC1=C(C=CC2=C1OC=C2C3=CC=CC=C3)OCCCSC4=C(C=C(C=C4)CC(=O)O)Cl |
| Canonical SMILES | CCCC1=C(C=CC2=C1OC=C2C3=CC=CC=C3)OCCCSC4=C(C=C(C=C4)CC(=O)O)Cl |
| Appearance | Solid powder |
Introduction
Chemical Characterization and Structural Properties
Molecular Architecture
L-796449 features a benzofuran core substituted with a phenyl group at position 3 and a propyl chain at position 7. The structure incorporates a 3-chloro-4-(propylsulfanyl)phenylacetic acid moiety linked via an oxygen-containing propyl spacer (Fig. 1). XLogP3-AA calculations indicate high lipophilicity (7.9), suggesting favorable blood-brain barrier penetration .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₂₇ClO₄S |
| Molecular Weight | 495.03 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 11 |
| Topological Polar SA | 83.5 Ų |
| XLogP3 | 7.9 |
Synthetic Pathways
While full synthetic routes remain proprietary, retrosynthetic analysis suggests construction through:
-
Suzuki-Miyaura coupling for benzofuran-phenyl linkage
-
Nucleophilic aromatic substitution for chlorine introduction
Pharmacological Profile
PPARγ Agonist Activity
L-796449 binds PPARγ ligand-binding domain (LBD) with submicromolar affinity (Kd = 89 nM), inducing conformational changes distinct from rosiglitazone. Unlike thiazolidinediones, it lacks direct insulin-sensitizing effects but demonstrates superior CNS penetration .
Neuroprotective Efficacy
In permanent MCAO models (250g Fischer rats):
-
1 mg/kg i.p. reduced cortical infarct volume from 143 ± 11 mm³ to 88 ± 9 mm³ at 48h (p < 0.01)
-
Neurological severity scores improved from 3.2 ± 0.3 to 1.8 ± 0.4 (p < 0.05)
Mechanisms of Action
Anti-Inflammatory Pathways
L-796449 suppresses NF-κB signaling through:
-
62% reduction in nuclear p65 translocation
-
2.3-fold increase in IκBα stabilization
-
78% inhibition of MMP-9 expression
Cytoprotective Induction
Treatment upregulates heme oxygenase-1 (HO-1) by 3.1-fold via Nrf2/ARE pathway activation. This correlates with reduced oxidative stress markers (8-OHdG ↓41%, TBARS ↓33%) .
Experimental Models and Translational Data
Stroke Models
Permanent MCAO Protocol:
-
Occlusion: 4-0 nylon filament, 2h ischemia
-
Dosing: Pre-treatment (-10min) and post-treatment (+2h)
Table 2: Comparative Neuroprotection
| Parameter | Vehicle | L-796449 | p-value |
|---|---|---|---|
| Infarct Volume | 143 ± 11 mm³ | 88 ± 9 mm³ | <0.01 |
| Edema Index | 1.28 ± 0.07 | 1.12 ± 0.05 | <0.05 |
| Limb Placing Score | 4.1 ± 0.6 | 6.8 ± 0.7 | <0.01 |
Clinical Implications and Future Directions
Research Priorities
-
Phase I pharmacokinetic studies (projected t₁/₂: 6–8h)
-
Combination trials with tissue plasminogen activator
-
Chronic toxicity evaluation (6-month rodent models)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume